Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
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Overview
Description
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.
Preparation Methods
The synthesis of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the use of NMR spectroscopic measurements and single crystal X-ray crystallographic analyses to determine the configurational and conformational assignments of the compound . Additionally, the compound can be synthesized through microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans .
Chemical Reactions Analysis
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-benzoyl and N,O-dibenzoyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry .
Scientific Research Applications
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications. It is used in the study of microbial transformations and the stereochemistry of tetrahydroquinoline derivatives . The compound’s unique structure and reactivity make it valuable in the development of new synthetic methodologies and the exploration of its potential biological activities .
Mechanism of Action
The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared to other similar compounds, such as cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and other tetrahydroquinoline derivatives . These compounds share similar structural features but may differ in their stereochemistry and reactivity. The unique aspects of this compound include its specific configuration and the resulting effects on its chemical and biological properties .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |
InChI Key |
RBCNCWKJVVSJAY-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)C)O |
Origin of Product |
United States |
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